molecular formula C15H17N3O2 B2562447 N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3-methylbenzamide CAS No. 1645386-44-2

N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3-methylbenzamide

Cat. No.: B2562447
CAS No.: 1645386-44-2
M. Wt: 271.32
InChI Key: YMWROVKQDDETTD-UHFFFAOYSA-N
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Description

N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3-methylbenzamide (CAS 1645386-44-2) is a chemical compound with the molecular formula C15H17N3O2 and a molecular weight of 271.31 g/mol . This benzamide derivative features a unique structure incorporating a cyano(cyclopropyl)methyl group, a motif of high interest in medicinal chemistry. The cyclopropylamine unit is a known mechanism-based inhibitor scaffold, notably studied in the context of monoamine oxidases (MAOs), where similar structures act as selective, irreversible inhibitors . Furthermore, the core N-(2-(amino)-2-oxoethyl)benzamide structure is recognized in pharmaceutical research as a valuable scaffold for developing enzyme inhibitors. Specifically, analogs within this structural class have been investigated as potential therapeutic agents for a range of diseases, including inhibitors of autotaxin for treating LPA-mediated conditions . Researchers utilize this compound and its analogs as key intermediates in drug discovery, particularly for synthesizing and optimizing molecules with targeted biological activities. It is supplied for laboratory and chemical research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-10-3-2-4-12(7-10)15(20)17-9-14(19)18-13(8-16)11-5-6-11/h2-4,7,11,13H,5-6,9H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWROVKQDDETTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)NC(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Steric and Electronic Effects

  • Cyclopropane vs. Hydroxyl Groups : The cyclopropane ring in the target compound introduces greater steric hindrance compared to the hydroxyl group in ’s analog. This rigidity may enhance metabolic stability in medicinal applications but reduce solubility in polar solvents .
  • However, the larger benzamide scaffold in the target compound may mitigate the toxicity risks associated with smaller cyano-containing molecules .

Directing Group Utility

  • The N,O-bidentate directing group in ’s compound is well-documented for C-H activation, whereas the target compound’s amide-cyano-cyclopropyl motif may act as an N,N-bidentate ligand, though its catalytic efficacy remains unverified .

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